Bentonite

Description

Properties

IUPAC Name |

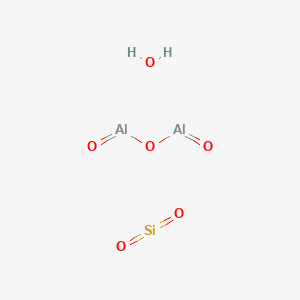

dialuminum;dioxosilane;oxygen(2-);hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.4O2Si.H2O.3O/c;;4*1-3-2;;;;/h;;;;;;1H2;;;/q2*+3;;;;;;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJOJGAPFQRJSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2H2O12Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Acros Organics MSDS] | |

| Record name | Montmorillonite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17611 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Powder | |

CAS No. |

1318-93-0, 1302-78-9 | |

| Record name | Montmorillonite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001318930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Montmorillonite | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13654 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Montmorillonite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONTMORILLONITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A585MN1H2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bentonite | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3N5ZCN45C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Montmorillonite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mineralogical Composition Analysis of Bentonite Clay

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive technical overview of the essential methods for analyzing the mineralogical composition of bentonite clay. Recognizing the critical role of composition in determining the physicochemical properties and ultimate application performance—especially in the pharmaceutical industry—this document details the core principles, practical methodologies, and data interpretation strategies for key analytical techniques. It is designed to serve as a practical, in-depth resource grounded in established scientific principles and field-proven insights.

Introduction: Beyond "Clay"—Why Mineralogy Dictates Function

This compound is not a single mineral but a complex geological material defined by a predominant component: montmorillonite, a member of the smectite group of clay minerals.[1][2] Formed from the geological alteration of volcanic ash, its utility is unlocked by a unique layered phyllosilicate structure and the ability to absorb water and exchange cations.[3][4]

In the pharmaceutical industry, these properties are paramount. This compound serves as a versatile excipient, acting as a suspending agent, tablet binder, adsorbent, and stabilizer in various formulations.[5][6][7] However, its performance is not guaranteed. The efficacy and safety of this compound are directly governed by its precise mineralogical makeup:

-

The Dominant Mineral: The percentage and type of montmorillonite (e.g., sodium vs. calcium) dictate swelling capacity, viscosity, and adsorptive capabilities.[8][9] Sodium this compound, for instance, exhibits high swelling, making it ideal for forming viscous suspensions, while calcium this compound's strength lies in its potent adsorptive properties.[10][11]

-

Accessory Minerals: The presence and concentration of non-smectite minerals such as quartz, cristobalite, feldspars, calcite, and other clays (e.g., kaolin, illite) are not inert fillers.[3][12] They can significantly impact purity, abrasiveness, chemical reactivity, and ultimately, the suitability of the this compound for a specific application. Crystalline silica (quartz, cristobalite), for example, is a critical parameter to quantify for regulatory and safety compliance.[1][13]

Therefore, a robust and multi-faceted analytical approach is not merely a quality control step but a fundamental necessity for successful research, development, and manufacturing.

The Comprehensive Analytical Workflow

A thorough analysis of this compound mineralogy is an integrated process. No single technique can provide a complete picture. The following workflow represents a scientifically rigorous approach to comprehensive characterization, moving from bulk elemental chemistry to specific crystalline phase identification and micromorphology.

Caption: A typical integrated workflow for this compound mineralogical analysis.

Core Analytical Technique: X-Ray Diffraction (XRD)

Principle: XRD is the cornerstone of this compound analysis. It identifies crystalline minerals by bombarding a sample with X-rays and measuring the angles at which they are coherently scattered (diffracted) by the atomic planes within the crystal structures. Each mineral possesses a unique "fingerprint" diffraction pattern.

Causality & Experimental Choice: The defining characteristic of montmorillonite is its ability to swell. This is directly exploited in XRD analysis to confirm its presence. By treating the sample with ethylene glycol, the glycol molecules intercalate between the montmorillonite layers, causing them to expand in a predictable manner. This expansion results in a measurable shift of the (001) basal reflection to a lower 2θ angle in the diffraction pattern, a diagnostic feature that distinguishes it from non-swelling clays like illite and kaolinite.

Step-by-Step Protocol: XRD Analysis of this compound

-

Sample Preparation (Random Powder Mount):

-

Mill approximately 5g of the dried this compound sample to a fine powder (<75 μm) to ensure random crystal orientation.

-

Back-load the powder into a standard XRD sample holder, pressing gently against a flat surface to create a smooth, dense analysis plane. This minimizes preferred orientation effects.

-

-

Sample Preparation (Oriented "Clay Film" Mount):

-

Disperse ~200mg of the sample in deionized water using sonication.

-

Centrifuge to isolate the clay fraction (<2 μm).

-

Deposit the clay suspension onto a glass slide and allow it to air-dry. This orients the platy clay minerals with their basal planes parallel to the slide surface, significantly enhancing the intensity of the basal reflections.

-

-

Initial XRD Scan (Air-Dried State):

-

Place the oriented slide in the diffractometer.

-

Perform a scan over a 2θ range of 2° to 40° using Cu Kα radiation.

-

Identify the primary (001) basal reflection for smectite (typically ~12-15 Å or 5-7° 2θ).

-

-

Glycol Solvation:

-

Place the slide in a desiccator containing ethylene glycol.

-

Allow it to solvate for at least 8 hours at 60°C. This ensures full expansion of any swelling clays.

-

-

Post-Glycol XRD Scan:

-

Immediately re-run the XRD scan under the same conditions as step 3.

-

Verification: Look for a shift in the smectite (001) peak to a d-spacing of ~17 Å (~5.2° 2θ). This expansion is the definitive confirmation of montmorillonite. Non-swelling minerals will show no peak shift.

-

-

Data Analysis & Quantification:

-

Use Rietveld refinement software to perform quantitative phase analysis (QPA). This method fits the entire experimental diffraction pattern with calculated patterns from known mineral structures to determine the weight percent of each crystalline phase.

-

Complementary Techniques for Comprehensive Analysis

While XRD identifies the crystalline phases, other techniques provide essential, complementary data.

X-Ray Fluorescence (XRF)

Principle: XRF determines the bulk elemental composition (e.g., Si, Al, Fe, Mg, Ca, Na, K) of the sample. It provides no information on mineral structure but offers a precise chemical inventory.

Causality & Experimental Choice: XRF data serves as a crucial validation for XRD quantification. For example, the total silicon measured by XRF should be consistent with the sum of silicon contributed by the quantified minerals (montmorillonite, quartz, feldspar, etc.) from XRD. Discrepancies may indicate the presence of amorphous (non-crystalline) phases, which are invisible to XRD. It is also the primary method for quantifying trace heavy metals.

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)

Principle: SEM provides high-magnification images of the clay's morphology, revealing the shape and texture of mineral grains. The integrated EDS detector provides semi-quantitative elemental analysis of microscopic features.

Causality & Experimental Choice: SEM-EDS allows for direct visual confirmation of the mineral phases identified by XRD. One can visualize the classic "cornflake" or "honeycomb" texture of smectite aggregates and distinguish them from the blocky crystals of quartz or calcite. EDS can then confirm, for instance, that a platy mineral is rich in Si, Al, and Mg (consistent with montmorillonite) while an adjacent angular grain is pure Si and O (quartz).

Quantitative Data Synthesis

The mineralogical composition of this compound varies significantly depending on its geological origin. The data below represents typical ranges for common sodium and calcium bentonites.

| Mineral Component | Sodium this compound (Wyoming-type) | Calcium this compound (Southern-type) | Analytical Technique |

| Montmorillonite | 80 - 90% | 70 - 85% | XRD |

| Quartz | 2 - 10% | 5 - 15% | XRD |

| Feldspar | 1 - 5% | 2 - 8% | XRD |

| Cristobalite/Opal-CT | 0 - 8% | 0 - 5% | XRD |

| Calcite/Dolomite | < 1% | 1 - 10% | XRD |

| Other Minerals (Mica, Illite, Zeolite) | < 3% | < 5% | XRD, SEM-EDS |

| SiO₂ (Bulk) | 60 - 70% | 55 - 65% | XRF |

| Al₂O₃ (Bulk) | 18 - 22% | 15 - 20% | XRF |

| Fe₂O₃ (Bulk) | 2 - 4% | 3 - 6% | XRF |

| Na₂O (Bulk) | 1.5 - 3.0% | < 1.0% | XRF |

| CaO (Bulk) | < 1.0% | 1.5 - 4.0% | XRF |

Note: Values are typical weight percentages and can vary.

Conclusion: An Integrated Approach for Quality by Design

The robust characterization of this compound's mineralogical composition is fundamental to its effective and safe use in pharmaceutical and other high-purity applications. A simplistic approach is insufficient; only an integrated analytical strategy, led by X-Ray Diffraction and validated by elemental and microscopic techniques, can provide the necessary detail. By understanding not just what minerals are present, but how much and why their presence matters, researchers and developers can confidently select, qualify, and formulate with this versatile and critical excipient, ensuring product quality, consistency, and performance.

References

-

This compound clay. (n.d.). University of Waterloo Earth Sciences Museum. Retrieved from [Link][3]

-

Bentonites. (n.d.). Clays and Minerals. Retrieved from [Link][1]

-

Calcium this compound Vs. Sodium this compound: What's The Difference And Which One To Choose? (2025, December 23). Qinghong. Retrieved from [Link][8]

-

This compound Mineral Notes. (2019, November 29). ResearchGate. Retrieved from [Link][12]

-

What is this compound used for in pharmaceuticals? (2024, December 9). Seema Minerals. Retrieved from [Link][5]

-

The Versatile Role of this compound in Pharmaceuticals. (2024, November 18). CMS Industries. Retrieved from [Link][6]

-

Understanding the Difference Between Sodium and Calcium this compound. (2025, March 28). Orrisworld. Retrieved from [Link][10]

-

Calcium this compound Vs Sodium this compound. (2023, July 25). Petronaft. Retrieved from [Link][11]

-

This compound. (n.d.). Resources Victoria. Retrieved from [Link][14]

-

This compound-Based Composites in Medicine: Synthesis, Characterization, and Applications. (n.d.). MDPI. Retrieved from [Link][15]

-

This compound Clays Related to Volcanosedimentary Formations in Southeastern Spain: Mineralogical, Chemical and Pozzolanic Characteristics. (n.d.). MDPI. Retrieved from [Link][16]

-

Application of montmorillonite in this compound as a pharmaceutical excipient in drug delivery systems. (n.d.). PubMed Central. Retrieved from [Link][17]

-

Pharmaceutical this compound. (n.d.). Kutch Bento Clay. Retrieved from [Link][7]

-

Infrastructure and Construction Materials Guide — this compound. (n.d.). Minerals Education Coalition. Retrieved from [Link][13]

Sources

- 1. Bentonites | Clays and Minerals [claysandminerals.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound clay | Earth Sciences Museum | University of Waterloo [uwaterloo.ca]

- 4. medium.com [medium.com]

- 5. What is this compound used for in pharmaceuticals? - Seema Minerals [seemaminerals.com]

- 6. cmsindustries.in [cmsindustries.in]

- 7. kutchbentoclay.com [kutchbentoclay.com]

- 8. Calcium this compound Vs. Sodium this compound: What’s The Difference And Which One To Choose? - Qinghong [qhchemical.com]

- 9. Calcium this compound vs. Sodium this compound: What’s the Difference and Which One to Choose? - Elchemy [elchemy.com]

- 10. orrisworld.com [orrisworld.com]

- 11. petronaftco.com [petronaftco.com]

- 12. researchgate.net [researchgate.net]

- 13. mineralseducationcoalition.org [mineralseducationcoalition.org]

- 14. resources.vic.gov.au [resources.vic.gov.au]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Application of montmorillonite in this compound as a pharmaceutical excipient in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Bentonite: A Geochemical Journey from Volcanic Ash to Industrial Marvel

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Unassuming Power of Clay

In the vast realm of materials science and therapeutics, few substances boast as humble an origin and as profound an impact as bentonite. This unassuming clay, a product of fiery volcanic upheaval and slow, patient alteration, possesses a unique combination of properties that have made it indispensable in fields ranging from drilling and civil engineering to pharmacology and cosmetics. To truly harness its potential, however, one must first understand its genesis. This guide offers a deep dive into the geological and geochemical processes that transform volcanic ash into the highly valued mineral composite known as this compound. We will explore the intricate interplay of parent material, water chemistry, and depositional environments that dictate the formation of this remarkable material.

The Volcanic Precursor: A Foundation of Glass and Fire

The story of this compound begins with explosive volcanism. The primary parent material for virtually all significant this compound deposits is volcanic ash or tuff.[1][2][3] Specifically, the alteration of volcanic glass, a metastable and highly reactive component of ash, is the key to this compound formation.[3] The chemical composition of the parent volcanic rock plays a crucial role in the final character of the this compound. Most commercial this compound deposits are derived from the alteration of felsic to intermediate volcanic rocks such as rhyolite or dacite.[4]

The journey from a violent volcanic eruption to a placid clay bed is a testament to the transformative power of geological time and chemical weathering. This process, known as devitrification, involves the hydration and breakdown of the amorphous volcanic glass structure and its subsequent recrystallization into new clay minerals.[3]

The Alchemical Transformation: Geochemical Processes at Play

The conversion of volcanic ash to this compound is a complex geochemical process involving hydration, dissolution, and precipitation. This transformation, often occurring in-situ, is fundamentally a weathering process, though it can also be driven by hydrothermal activity.[3]

The Essential Role of Water and Chemical Weathering

Water is the indispensable medium for this compound formation.[1] As water percolates through deposits of volcanic ash, it facilitates the leaching of soluble elements and the hydrolysis of volcanic glass. This process releases silica, alumina, and various cations into the solution.[5] The presence of a high concentration of active ions is a controlling factor in the genesis of montmorillonite, the primary smectite mineral in this compound.[6]

The chemical environment of the water significantly influences the type of clay mineral that forms. The formation of smectite minerals, characteristic of this compound, is favored in alkaline conditions with a high concentration of cations like magnesium, calcium, and sodium.[7] In contrast, acidic, organic-rich environments, such as those found in coal-forming swamps, tend to alter volcanic ash into kaolinitic claystones known as tonsteins.[8][9]

Mineralogical Transformation: The Birth of Smectite

The hallmark of this compound is its high concentration of smectite-group minerals, most commonly montmorillonite.[3][10] Smectites are a group of 2:1 phyllosilicate minerals, meaning their crystal structure consists of an octahedral alumina sheet sandwiched between two tetrahedral silica sheets. This layered structure and the weak bonding between layers are responsible for this compound's characteristic swelling properties.

The formation of montmorillonite from volcanic glass involves the dissolution of the glass and the subsequent precipitation of the clay mineral. This process is influenced by the availability of magnesium and iron in the depositional environment, which are incorporated into the octahedral layer of the smectite structure.[6]

Caption: Workflow for XRD analysis of this compound.

Scanning Electron Microscopy (SEM) Analysis

SEM provides high-resolution images of the this compound's microstructure, revealing the morphology and arrangement of the clay particles.

Step-by-Step Methodology for SEM Analysis of this compound:

-

Sample Preparation: A small, representative fragment of the this compound is mounted on an aluminum stub using conductive carbon tape. To prevent charging under the electron beam, the sample must be coated with a thin layer of a conductive material, typically gold or carbon, using a sputter coater.

-

Imaging: The coated sample is placed in the SEM chamber. The electron beam is scanned across the sample surface, and the resulting secondary electron or backscattered electron signals are collected to form an image.

-

Energy-Dispersive X-ray Spectroscopy (EDS): SEM is often equipped with an EDS detector, which allows for semi-quantitative elemental analysis of the sample. This can be used to map the distribution of elements within the clay fabric. [11]

Cation Exchange Capacity (CEC) Determination

CEC is a measure of the total negative charge of the clay and its ability to hold positively charged ions. It is a critical property for many applications of this compound. The ammonium acetate method is a widely used standard procedure. [12] Step-by-Step Methodology for CEC Determination (Ammonium Acetate Method):

-

Saturation: A known weight of the this compound sample (typically 0.5g for high-swelling bentonites) is repeatedly washed with a 1M ammonium acetate (NH4OAc) solution at pH 7.0. [13]This replaces all the naturally occurring exchangeable cations (Ca2+, Mg2+, Na+, K+) with ammonium ions (NH4+).

-

Removal of Excess Saturating Solution: The excess ammonium acetate is removed by washing the sample with a solvent such as ethanol.

-

Extraction of Exchangeable Ammonium: The ammonium ions held on the exchange sites are then extracted by washing the sample with a solution of a different salt, such as 1M KCl or NaCl.

-

Quantification: The concentration of ammonium in the extract is determined, typically by distillation and titration or by using an ion-selective electrode. [14]The CEC is then calculated and expressed in milliequivalents per 100 grams of clay (meq/100g).

Conclusion: From Geological Curiosity to Essential Material

The formation of this compound is a testament to the intricate and often slow-moving processes that shape our planet. The journey from a fiery volcanic eruption to the formation of a soft, plastic claystone involves a precise sequence of geological and geochemical events. Understanding this genesis is not merely an academic exercise; it is fundamental to appreciating the unique properties of this compound and to optimizing its use in a myriad of scientific and industrial applications. For researchers and drug development professionals, a thorough grasp of this compound's origins provides the necessary context for its application in advanced materials and therapeutic formulations. As we continue to explore the potential of this versatile clay, a deep understanding of its geological and chemical foundations will remain paramount.

References

-

Biscaye, P.E. (1965). Mineralogy and sedimentation of recent deep-sea clay in the Atlantic Ocean and adjacent seas and oceans. Geological Society of America Bulletin, 76(7), 803-832. Available at: [Link]

-

Grim, R. E. (1958). CLAY MINERALS AS INFLUENCED BY ENVIRONMENTS OF THEIR FORMATION. AAPG Bulletin, 42(2), 246–258. Available at: [Link]

-

Hofmann, H. (2010). This compound Mineralogy. Posiva Working Report 2010-53. Available at: [Link]

-

ResearchGate. (2024). What is the best conditions for formation best Na bentonites?. Available at: [Link]

-

University of Waterloo Earth Sciences Museum. (n.d.). This compound clay. Retrieved from [Link]

-

Resources Victoria. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Mineralogical composition of the bentonites studied based on XRD results. Available at: [Link]

-

Orrisworld. (2025). Understanding the Difference Between Sodium and Calcium this compound. Retrieved from [Link]

-

ASTM International. (2004). Various Aspects of Sodium this compound Testing. ASTM Special Technical Publication 1452. Available at: [Link]

-

Petro Naft. (2023). Calcium this compound Vs Sodium this compound. Retrieved from [Link]

-

Odom, I. E. (1984). Smectite clay minerals: properties and uses. Philosophical Transactions of the Royal Society of London. Series A, Mathematical and Physical Sciences, 311(1517), 391-409. Available at: [Link]

-

The Sharad Group. (n.d.). Sodium this compound vs. Calcium this compound. Retrieved from [Link]

-

ASTM International. (2004). Quality Requirements for this compound in Geosynthetic Clay Liners and the Validity of Test Methods. ASTM Special Technical Publication 1452. Available at: [Link]

-

U.S. Geological Survey. (2001). Open-File Report 01-041: A Laboratory Manual for X-Ray Powder Diffraction. Available at: [Link]

-

Montana State University. (n.d.). ICAL Technical Report: Clay Mineralogy USING X-ray Diffraction (XRD). Retrieved from [Link]

-

Karadag, D., et al. (2014). Characterization of this compound by XRD, SEM, FT-IR and thermal analysis techniques and its adsorption behaviour in aqueous solutions. Clays and Clay Minerals, 62(2), 105-116. Available at: [Link]

-

ASTM International. (2023). D5890-23 Standard Test Method for Swell Index of Clay Mineral Component of Geosynthetic Clay Liners. Available at: [Link]

-

Pole, D. L., & Rhoades, J. D. (1977). Measurement of Exchangeable Cations in Bentonites. Clays and Clay Minerals, 25(2), 115-119. Available at: [Link]

-

The Clay Minerals Society. (n.d.). Clays and Clay Minerals. Retrieved from [Link]

-

Christidis, G. E., & Huff, W. D. (2009). Geological aspects and genesis of bentonites. Elements, 5(2), 93-98. Available at: [Link]

-

Cuevas, J., et al. (2002). Hydrothermal alteration of a saponitic this compound: mineral reactivity and evolution of surface properties. Clay Minerals, 37(1), 137-149. Available at: [Link]

-

Clays and Clay Minerals. (n.d.). Retrieved from [Link]

-

The Clay Minerals Society. (n.d.). CMS Workshop Lectures. Retrieved from [Link]

-

The Clay Minerals Society. (n.d.). Teaching Clay Science. Retrieved from [Link]

-

U.S. Geological Survey. (2001). Open-File Report 01-041: Sample Preparation Procedures Table of Contents. Available at: [Link]

-

American Society for Testing and Materials. (2010). ASTM D7503-10, Standard Test Method for Measuring the Exchange Complex and Cation Exchange Capacity of Inorganic Fine-Grained Soils. ASTM International. Available at: [Link]

-

Graphviz. (n.d.). DOT Language. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (2022). Standard operating procedure for cation exchange capacity and exchangeable bases by 1N ammonium acetate, pH 7.0 method. Rome. Available at: [Link]

-

Pool, D. L., & Rhoades, J. D. (1977). Measurement of Exchangeable Cations in Bentonites. Clays and Clay Minerals, 25(2), 115-119. Available at: [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

-

Graphviz. (n.d.). A Quick Introduction to Graphviz. Retrieved from [Link]

-

Clay Minerals. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Clays and Clay Minerals – Impact Factor, Ranking & Research Scope. Retrieved from [Link]

-

Eren, E., & Afsin, B. (2012). Characterization of this compound by XRD, SEM, FT-IR and thermal analysis techniques and its adsorption behaviour in aqueous solutions. Clay Minerals, 47(4), 457-468. Available at: [Link]

-

Food and Agriculture Organization of the United Nations. (2022). Standard operating procedure for cation exchange capacity and exchangeable bases by 1N ammonium acetate, pH 7.0 method. Rome. Available at: [Link]

-

Journal of Clean Energy Technologies. (2015). Characterization of this compound by XRD and SEM-EDS and Use to Increase PH and Color Removal, Fe and Organic Substances in Peat Water. Journal of Clean Energy Technologies, 3(1), 53-57. Available at: [Link]

-

Gansner, J., & Koutsofiannis, G. (2015). Drawing graphs with dot. Graphviz. Available at: [Link]

-

Bohor, B. F., & Triplehorn, D. M. (1993). Tonsteins: Altered volcanic-ash layers in coal-bearing sequences. Geological Society of America Special Paper, 285. Available at: [Link]

-

Bohor, B. F., & Triplehorn, D. M. (1993). Tonsteins: Altered Volcanic-Ash Layers in Coal-Bearing Sequences. Geological Society of America Special Papers, 285, 1-44. Available at: [Link]

-

Kadir, S., et al. (2016). Mineralogy, geochemistry and genesis of smectite in Pliocene volcaniclastic rocks of the Doǧanbey formation, Beyşehi̇r basin, Konya, Turkey. Clay Minerals, 51(3), 391-413. Available at: [Link]

-

RIMS. (2025). Comprehensive Characterization of Natural this compound Clay: Implications for Enhanced Performance in Ceramics Manufacturing. RIMS, 10(4), 1-15. Available at: [Link]

-

Lanson, B., & Champion, D. (1991). The I/S-to-illite reaction in the late stage diagenesis. American Journal of Science, 291(5), 473-506. Available at: [Link]

-

HathiTrust Digital Library. (n.d.). Clays and clay minerals; proceedings of the... Retrieved from [Link]

-

Scribd. (n.d.). 1 SM | PDF | Scanning Electron Microscope | Clay. Retrieved from [Link]

-

Marantos, I., et al. (2008). Geochemical characteristics of the alteration of volcanic and volcaniclastic rocks in the Feres Basin, Thrace, NE Greece. Clay Minerals, 43(2), 253-273. Available at: [Link]

-

ResearchGate. (n.d.). Illite-smectite mixed-layer minerals in hydrothermal alteration of volcanic rocks: I. One-dimensional XRD structure analysis and characterisation of component layers. Available at: [Link]

-

ResearchGate. (n.d.). SEM and XRD analysis of this compound. Available at: [Link]

-

Clays and Clay Minerals. (n.d.). Retrieved from [Link]

Sources

- 1. files.isgs.illinois.edu [files.isgs.illinois.edu]

- 2. orrisworld.com [orrisworld.com]

- 3. thesharadgroup.com [thesharadgroup.com]

- 4. nrc.gov [nrc.gov]

- 5. intertekinform.com [intertekinform.com]

- 6. pubs.usgs.gov [pubs.usgs.gov]

- 7. sietronicslabservices.com.au [sietronicslabservices.com.au]

- 8. clays.org [clays.org]

- 9. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 10. cmsindustries.in [cmsindustries.in]

- 11. jocet.org [jocet.org]

- 12. FAO Knowledge Repository [openknowledge.fao.org]

- 13. researchgate.net [researchgate.net]

- 14. openknowledge.fao.org [openknowledge.fao.org]

The Definitive Guide to Montmorillonite Characterization in Bentonite Samples: A Methodological Deep Dive

Abstract

Bentonite, a clay rock of significant industrial and pharmaceutical importance, derives its valuable properties primarily from its principal constituent, montmorillonite. The unique characteristics of montmorillonite, such as its high cation exchange capacity, swelling potential, and large surface area, are dictated by its crystal structure and chemical composition.[1] For researchers, scientists, and drug development professionals, a precise and comprehensive characterization of montmorillonite within this compound samples is not merely a procedural step but a foundational requirement for predicting performance, ensuring quality control, and enabling innovative applications. This in-depth technical guide provides a multi-faceted approach to the characterization of montmorillonite in this compound, grounded in established analytical techniques and field-proven insights. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a framework for robust data interpretation, all supported by authoritative references.

The this compound-Montmorillonite Matrix: A Complex Interplay

This compound is rarely a monolith of pure montmorillonite. It is a complex mineralogical assemblage that can include quartz, cristobalite, feldspars, calcite, and other clay minerals like illite and kaolinite.[2][3][4] The presence and relative abundance of these accessory minerals can significantly influence the bulk properties of the this compound, making the accurate quantification of montmorillonite a critical challenge.[5][6] The properties of montmorillonite itself can also vary depending on the nature of the exchangeable cations in its interlayer space, with sodium (Na)-montmorillonite exhibiting significantly greater swelling capacity than its calcium (Ca)-montmorillonite counterpart.[1][7]

This guide will navigate this complexity by presenting a suite of complementary analytical techniques designed to provide a holistic understanding of the montmorillonite component within a this compound sample.

Core Analytical Techniques for Montmorillonite Characterization

A multi-technique approach is essential for a thorough characterization of montmorillonite in this compound. The following sections detail the principles and practical application of key analytical methods.

X-Ray Diffraction (XRD): The Fingerprint of Crystalline Structure

X-Ray Diffraction is the cornerstone technique for identifying and quantifying crystalline phases in a material.[2] For montmorillonite, XRD provides critical information about its layered structure.

2.1.1. Principle of XRD Analysis

XRD operates on the principle of Bragg's Law, where a beam of X-rays is diffracted by the crystalline lattice of a mineral, producing a unique diffraction pattern. The position and intensity of the diffraction peaks are characteristic of the mineral's crystal structure. In this compound analysis, XRD is used to:

-

Identify Montmorillonite: The presence of a broad, often asymmetric peak at a low 2θ angle (typically corresponding to a d-spacing > 10 Å) is a primary indicator of montmorillonite. This peak represents the (001) basal reflection, which is sensitive to the interlayer spacing.

-

Differentiate between Na- and Ca-Montmorillonite: The position of the (001) peak can indicate the dominant interlayer cation. Na-montmorillonite typically has a larger d-spacing (around 12-14 Å) than Ca-montmorillonite (around 15-16 Å) under ambient conditions.

-

Identify Accessory Minerals: Sharp, well-defined peaks in the diffractogram correspond to other crystalline minerals present in the this compound, such as quartz, feldspar, and calcite.[4][8]

-

Quantify Montmorillonite Content: While challenging due to the variable nature of montmorillonite, quantitative analysis is achievable using methods like the Rietveld refinement.[2][9] This method involves fitting a calculated diffraction pattern to the experimental data, allowing for the determination of the weight percentage of each mineral phase.[2]

2.1.2. Experimental Workflow for XRD Analysis

Caption: Workflow for XRD analysis of this compound samples.

2.1.3. Step-by-Step Protocol for XRD Sample Preparation and Analysis

-

Sample Grinding: The this compound sample should be gently ground to a fine powder (typically passing a 200-mesh sieve, <74 µm) to ensure random orientation of the crystallites.[2]

-

Drying: Dry the powdered sample in an oven at a controlled temperature (e.g., 60°C or 105°C) to remove adsorbed water, which can affect the interlayer spacing of montmorillonite.[10]

-

Sample Mounting: For qualitative analysis, a randomly oriented powder mount is prepared by back-loading the powder into a sample holder. For enhanced identification of clay minerals, an oriented mount can be prepared by sedimenting a clay suspension onto a glass slide.

-

XRD Data Acquisition: The sample is analyzed using a powder X-ray diffractometer. A typical scan range for this compound is from 2° to 70° 2θ with a step size of 0.02°.

-

Ethylene Glycol Solvation (Optional but Recommended): To confirm the presence of swelling clays like montmorillonite, the oriented sample can be solvated with ethylene glycol. Montmorillonite will show a characteristic shift of its (001) peak to a lower 2θ angle (higher d-spacing, around 17 Å).

-

Data Analysis: The resulting diffractogram is analyzed to identify the mineral phases present by comparing the peak positions to a database (e.g., the ICDD PDF database). Quantitative analysis can then be performed using software that supports methods like Rietveld refinement.[2]

X-Ray Fluorescence (XRF): Unveiling the Elemental Composition

X-Ray Fluorescence is a powerful technique for determining the elemental composition of a material. In the context of this compound analysis, XRF provides the bulk chemical composition, which is crucial for calculating the structural formula of montmorillonite and understanding potential isomorphic substitutions.[3][11]

2.2.1. Principle of XRF Analysis

XRF involves irradiating the sample with high-energy X-rays, which causes the ejection of inner-shell electrons from atoms. The subsequent filling of these vacancies by outer-shell electrons results in the emission of fluorescent X-rays with energies characteristic of each element. By measuring the intensity of these fluorescent X-rays, the concentration of each element can be determined.

2.2.2. Key Information from XRF Analysis of this compound

-

Major Oxides: XRF provides quantitative data on the major oxides present, such as SiO₂, Al₂O₃, Fe₂O₃, MgO, CaO, Na₂O, and K₂O.[11][12] The SiO₂/Al₂O₃ ratio is a key indicator of the clay mineral type.[11]

-

Trace Elements: The technique can also detect trace elements, which may be relevant for certain applications, particularly in pharmaceuticals.

-

Purity Assessment: The presence of high concentrations of elements not typically associated with montmorillonite (e.g., high CaO may indicate calcite impurities) can be an indicator of sample purity.

2.2.3. Step-by-Step Protocol for XRF Sample Preparation and Analysis

-

Sample Grinding: The this compound sample is ground to a fine powder (< 75 µm) to ensure homogeneity.

-

Fusion or Pressed Pellet Preparation: For the most accurate results, the powdered sample is typically fused with a flux (e.g., lithium tetraborate) to create a homogeneous glass bead. Alternatively, a pressed powder pellet can be prepared.

-

XRF Analysis: The prepared sample is placed in the XRF spectrometer and irradiated with X-rays.

-

Data Analysis: The spectrometer's software processes the emitted fluorescent X-rays to generate a quantitative report of the elemental composition, typically expressed as weight percent of the oxides.

| Oxide | Typical Range in this compound (%) | Significance |

| SiO₂ | 50 - 70 | Major component of the tetrahedral sheets. |

| Al₂O₃ | 15 - 25 | Major component of the octahedral sheets. |

| Fe₂O₃ | 1 - 5 | Can substitute for Al in the octahedral sheets. |

| MgO | 1 - 5 | Can substitute for Al in the octahedral sheets. |

| CaO | 0.5 - 3 | Often the dominant exchangeable cation in Ca-bentonite. |

| Na₂O | 0.5 - 4 | Often the dominant exchangeable cation in Na-bentonite. |

| K₂O | < 1 | Low content is indicative of smectite clays.[11] |

| Note: These ranges are approximate and can vary significantly depending on the this compound deposit. |

Fourier-Transform Infrared Spectroscopy (FTIR): Probing Molecular Vibrations

FTIR spectroscopy is a valuable tool for identifying the functional groups present in a material and provides complementary information to XRD.[13]

2.3.1. Principle of FTIR Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavelength. Different functional groups (e.g., O-H, Si-O, Al-OH) absorb infrared radiation at specific frequencies, resulting in a unique spectral fingerprint.

2.3.2. Key Information from FTIR Analysis of Montmorillonite

-

Hydroxyl Groups: The region between 3000 and 3700 cm⁻¹ provides information about the stretching vibrations of hydroxyl (OH) groups. The bands around 3620-3630 cm⁻¹ are characteristic of Al-OH vibrations in the octahedral sheet of montmorillonite.[14][15]

-

Water Molecules: A broad band around 3400 cm⁻¹ and a band near 1630-1640 cm⁻¹ correspond to the stretching and bending vibrations of interlayer and adsorbed water molecules, respectively.[14]

-

Silicate Framework: The strong absorption bands in the 900-1200 cm⁻¹ region are due to Si-O stretching vibrations in the tetrahedral sheets. The position and shape of these bands can be influenced by isomorphic substitutions.

-

Octahedral Sheet Vibrations: Bands in the lower frequency region (400-900 cm⁻¹) are associated with vibrations of the octahedral cations (e.g., Al-O, Mg-O) and Si-O-Al bending modes.

2.3.3. Step-by-Step Protocol for FTIR Analysis

-

Sample Preparation: A small amount of the finely ground this compound sample is mixed with potassium bromide (KBr) powder and pressed into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, which requires minimal sample preparation.

-

FTIR Analysis: The sample is placed in the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed by identifying the characteristic absorption bands and comparing them to reference spectra for montmorillonite and other potential minerals.

Caption: Key FTIR absorption bands for montmorillonite.

Thermal Analysis (TGA/DTA): Monitoring Thermal Transitions

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), provide information about the thermal stability and composition of this compound by monitoring changes in mass and temperature as the sample is heated.

2.4.1. Principle of TGA and DTA

-

TGA: Measures the change in mass of a sample as a function of temperature.

-

DTA: Measures the difference in temperature between a sample and an inert reference material as they are heated.

2.4.2. Key Information from Thermal Analysis of this compound

-

Dehydration: A significant weight loss observed in the TGA curve at temperatures below 200°C, accompanied by an endothermic peak in the DTA curve, corresponds to the loss of physically adsorbed and interlayer water. The amount of water lost in this step can be related to the swelling capacity of the montmorillonite.

-

Dehydroxylation: A second weight loss event in the TGA curve, typically occurring between 400°C and 700°C, is due to the removal of structural hydroxyl groups from the montmorillonite lattice.[10][16] This is also observed as an endothermic peak in the DTA curve.

-

Phase Transitions: At higher temperatures (above 800°C), DTA may reveal exothermic peaks corresponding to the recrystallization of montmorillonite into new mineral phases.

2.4.3. Step-by-Step Protocol for TGA/DTA Analysis

-

Sample Preparation: A small, accurately weighed amount of the finely ground this compound sample is placed in a crucible (e.g., alumina or platinum).

-

TGA/DTA Analysis: The crucible is placed in the thermal analyzer, and the sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air) over a temperature range of ambient to 1200°C.[10]

-

Data Analysis: The TGA and DTA curves are analyzed to determine the temperatures and magnitudes of the thermal events. The weight loss at different stages can be used to estimate the amounts of free water and structural hydroxyl groups.

| Thermal Event | Temperature Range (°C) | Observation |

| Dehydration | < 200 | Significant weight loss (TGA), endothermic peak (DTA) |

| Dehydroxylation | 400 - 700 | Weight loss (TGA), endothermic peak (DTA)[10][16] |

| Recrystallization | > 800 | No significant weight loss, exothermic peak(s) (DTA) |

Fundamental Properties of Montmorillonite: Cation Exchange Capacity and Layer Charge

Beyond structural and compositional analysis, understanding the fundamental properties of montmorillonite is crucial for predicting its behavior.

Cation Exchange Capacity (CEC)

CEC is a measure of the quantity of positively charged ions (cations) that a clay mineral can hold on its negatively charged surfaces.[17][18] It is a critical parameter for applications involving adsorption and ion exchange.

3.1.1. Principle of CEC Measurement

The measurement of CEC typically involves saturating the exchange sites of the montmorillonite with a known cation (e.g., ammonium, Na⁺), followed by the displacement of this cation with another ion and its subsequent quantification in the exchange solution.[17][19]

3.1.2. Common Methods for CEC Determination

-

Ammonium Acetate Method: A widely used standard method where the sample is saturated with ammonium ions, which are then displaced and quantified.[19]

-

Methylene Blue Adsorption: A simpler and faster colorimetric method where the amount of methylene blue dye adsorbed by the clay is measured. This method is often used for quality control.[9]

-

Copper(II) Triethylenetetramine (Cu-trien) Method: Another colorimetric method that has shown good correlation with standard methods.[9]

3.1.3. Step-by-Step Protocol for CEC Determination (Methylene Blue Method - Conceptual)

-

Sample Preparation: A known weight of the this compound sample is dispersed in deionized water.

-

Titration: A standard solution of methylene blue is added incrementally to the this compound suspension with constant stirring.

-

Endpoint Determination: The endpoint is reached when a stable blue halo is observed around a drop of the suspension placed on a filter paper, indicating that all the cation exchange sites have been saturated with methylene blue.

-

Calculation: The CEC is calculated based on the amount of methylene blue solution consumed.

Layer Charge

The layer charge of montmorillonite arises from isomorphic substitutions within its crystal lattice (e.g., Mg²⁺ for Al³⁺ in the octahedral sheet or Al³⁺ for Si⁴⁺ in the tetrahedral sheet). This charge is permanent and is balanced by the exchangeable cations in the interlayer space.

3.2.1. Importance of Layer Charge

The magnitude and location of the layer charge influence many of montmorillonite's properties, including its CEC, swelling behavior, and interaction with organic molecules.

3.2.2. Methods for Layer Charge Determination

-

Calculation from Structural Formula: The layer charge can be calculated from the chemical composition (obtained from XRF) and the mineralogical composition (from XRD).[20][21]

-

Alkylammonium Method: This method involves exchanging the interlayer cations with a series of n-alkylammonium ions of varying chain lengths. The resulting basal spacing, measured by XRD, is related to the layer charge density.

Integrated Characterization Workflow

A comprehensive characterization of montmorillonite in this compound requires an integrated approach where the results from different techniques are correlated.

Caption: Integrated workflow for comprehensive montmorillonite characterization.

Conclusion

The characterization of montmorillonite in this compound is a multi-dimensional task that necessitates the application of a suite of complementary analytical techniques. By systematically employing XRD for structural and quantitative analysis, XRF for elemental composition, FTIR for functional group identification, and thermal analysis for understanding thermal behavior, a comprehensive profile of the montmorillonite component can be established. Furthermore, the determination of fundamental properties like Cation Exchange Capacity and layer charge provides deeper insights into the potential performance of the this compound material. The integrated workflow presented in this guide, grounded in scientific principles and validated protocols, offers a robust framework for researchers, scientists, and drug development professionals to confidently and accurately characterize montmorillonite in their this compound samples, thereby unlocking its full potential in a wide range of applications.

References

-

This compound Powder XRD Quantitative Analysis Using Rietveld Refinement: Revisiting and Updating Bulk Semiquantitative Mineralogical Compositions. (n.d.). MDPI. Retrieved from [Link]

-

Chemical composition of this compound analyzed by XRF. (n.d.). ResearchGate. Retrieved from [Link]

- Estimation of cation exchange capacity of montmorillonite by cationic surfactant adsorption. (2003). Communications in Soil Science and Plant Analysis, 34(3-4), 497-504.

- Quantitative methods for quantification of montmorillonite content in this compound clays. (2020). Geology and Mineral Resources of Siberia, (4), 1-11.

- Thermogravimetry of Selected Bentonites. (2008). Journal of Thermal Analysis and Calorimetry, 94(3), 733-737.

- Estimation of Cation Exchange Capacity of Montmorillonite by Cationic Surfactant Adsorption. (2003). Communications in Soil Science and Plant Analysis, 34(3-4), 497-504.

-

Thermogravimetry of Selected Bentonites. (2008). ResearchGate. Retrieved from [Link]

-

Montmorillonite vs Bauxite: Cation Exchange Capacities. (n.d.). Patsnap Eureka. Retrieved from [Link]

- Chemical composition of this compound determined by X-ray fluorescence spectrometry. (2012). Journal of the Serbian Chemical Society, 77(1), 103-112.

- Separation and characterisation of montmorillonite from a low-grade natural this compound: using a non-destructive method. (2018). Micro & Nano Letters, 13(10), 1419-1423.

-

Determination of the cation exchange capacity of montmorillonite. (n.d.). HZM Group. Retrieved from [Link]

-

New CdS–this compound Composites with Photocatalytic Properties. (2022). MDPI. Retrieved from [Link]

-

Separation and Characterization of Montmorillonite from a Low-grade Natural this compound: Using a Non-destructive Methods. (2018). ResearchGate. Retrieved from [Link]

- Determining this compound Content in Soil-Bentonite Mixtures Using Electrical Conductivity. (1996). Geotechnical Testing Journal, 19(2), 143-151.

-

ASTM D 5890 (this compound). (n.d.). Scribd. Retrieved from [Link]

-

ISO 10769:2011(en) Geosynthetics — Test method for the determination of water absorption of this compound. (2011). iTeh Standards. Retrieved from [Link]

-

Thermal, Morphological and Mechanical Properties of Multifunctional Composites Based on Biodegradable Polymers/Bentonite Clay: A Review. (2021). National Institutes of Health. Retrieved from [Link]

- Problems in layer-charge determination of montmorillonites. (1984). Clay Minerals, 19(2), 167-176.

-

ASTM E 946 : 1992 Test Method for Water Absorption of this compound by th. (1992). Intertek Inform. Retrieved from [Link]

-

ISO-13500-1998.pdf. (1998). iTeh Standards. Retrieved from [Link]

- Instrumental Characterization of Montmorillonite Clay by FT-IR and XRD from J.K.U.A.T Farm, in the Republic of Kenya. (2015).

-

XRF Analysis of Bentonitic clay. (n.d.). ResearchGate. Retrieved from [Link]

- BASELINE STUDIES OF THE CLAY MINERALS SOCIETY SOURCE CLAYS: LAYER-CHARGE DETERMINATION AND CHARACTERISTICS OF THOSE MINERALS CONTAINING HIGH-CHARGE AND LOW-CHARGE SMECTITES. (1999). Clays and Clay Minerals, 47(5), 587-601.

- Cation Exchange Capacity and Condition of Zero Charge of Hydroxy-Al Montmorillonite. (1994). Clays and Clay Minerals, 42(4), 444-450.

- The Effect of Thermal Treatment on Some of the Physicochemical Properties of a this compound. (2001). Clays and Clay Minerals, 49(5), 387-396.

- Practical mineralogical quantification of bentonites supported for a PXRD calibrated hkl model. (2021). Brazilian Journal of Geology, 51(2).

-

– Thermal analysis (DTA/TG) data of the this compound samples. (n.d.). ResearchGate. Retrieved from [Link]

- Effect of Montmorillonite Layer Charge on the Thermal Stability of this compound. (2022). Clays and Clay Minerals, 70(1), 32-41.

-

Figure 2. FT-IR spectrum of purified montmorillonite clay and its band... (n.d.). ResearchGate. Retrieved from [Link]

- Application of montmorillonite in this compound as a pharmaceutical excipient in drug delivery systems. (2021).

- Investigation of this compound requirements for geosynthetic clay barriers. (n.d.).

- Comparative analysis on chemical composition of this compound clays obtained from Ashaka and tango deposits in Gombe State, Nigeria. (2017). International Journal of Physical Sciences, 12(11), 147-153.

-

FTIR spectrum of Montmorillonite in the resolution spectral range of... (n.d.). ResearchGate. Retrieved from [Link]

- Clay mineralogy, chemical and geotechnical characterization of this compound from Beni Bou Ifrour Massif (the Eastern Rif, Morocco). (2020).

- Quantification of this compound (Montmorillonite). (n.d.).

- CHARACTERISATION OF THE LAYER CHARGE OF REDUCED-CHARGE MONTMORILLONITES. (n.d.).

- Quantitative identification of montmorillonite in clays using x-ray diffraction. (1991). Canadian Geotechnical Journal, 28(6), 844-849.

- Characterization of this compound by XRD and SEM-EDS and Use to Increase PH and Color Removal, Fe and Organic Substances in Peat Water. (2016). Journal of Clean Energy Technologies, 4(2), 118-122.

-

Astm D5890. (n.d.). Scribd. Retrieved from [Link]

-

Self-Assembly Processes in Hydrated Montmorillonite by FTIR Investigations. (2020). National Institutes of Health. Retrieved from [Link]

- Metal Pillared this compound Synthesis and Its Characteristics Using X-Ray Diffraction. (2022). Journal of Ecological Engineering, 23(11), 232-241.

-

FTIR spectrum of pure montmorillonite showing the characteristic bands and vibration frequencies. (n.d.). ResearchGate. Retrieved from [Link]

-

X-Ray Diffraction (XRD) analysis of this compound. (n.d.). ResearchGate. Retrieved from [Link]

- DETERMINATION OF LAYER-CHARGE CHARACTERISTICS OF SMECTITES. (2001). Clays and Clay Minerals, 49(5), 453-460.

-

X-ray diffraction analysis for local this compound and nano-bentonite. (n.d.). ResearchGate. Retrieved from [Link]

-

This compound Testing Services. (n.d.). TCRC Group. Retrieved from [Link]

-

This compound Powder. (n.d.). Ennore India Chemicals. Retrieved from [Link]

Sources

- 1. Application of montmorillonite in this compound as a pharmaceutical excipient in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New CdS–this compound Composites with Photocatalytic Properties | MDPI [mdpi.com]

- 4. jocet.org [jocet.org]

- 5. digital-library.theiet.org [digital-library.theiet.org]

- 6. researchgate.net [researchgate.net]

- 7. reade.com [reade.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. iiste.org [iiste.org]

- 14. researchgate.net [researchgate.net]

- 15. Self-Assembly Processes in Hydrated Montmorillonite by FTIR Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thermal, Morphological and Mechanical Properties of Multifunctional Composites Based on Biodegradable Polymers/Bentonite Clay: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 18. researchgate.net [researchgate.net]

- 19. Montmorillonite vs Bauxite: Cation Exchange Capacities [eureka.patsnap.com]

- 20. clays.org [clays.org]

- 21. Effect of Montmorillonite Layer Charge on the Thermal Stability of this compound | Clays and Clay Minerals | Cambridge Core [cambridge.org]

An In-depth Technical Guide to the Cation Exchange Capacity (CEC) of Smectite Clays

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Cation Exchange in Smectite Clays

Smectite clays, a group of 2:1 phyllosilicate minerals, are pivotal in numerous scientific and industrial fields, including pharmaceuticals.[1][2] Their utility is largely dictated by a fundamental property: Cation Exchange Capacity (CEC).[3] CEC is the measure of a clay's ability to hold and exchange positively charged ions, or cations.[4][5] This property is not merely a passive characteristic but an active driver of the physicochemical behavior of these clays, influencing everything from hydration and swelling to their interaction with active pharmaceutical ingredients (APIs).[1][6]

For professionals in drug development, a nuanced understanding of smectite CEC is indispensable. It governs the use of these clays as excipients for enhancing drug delivery, controlling release profiles, and improving the stability of formulations.[1][7] This guide provides a comprehensive exploration of the origins of CEC in smectites, the factors that modulate it, standardized measurement protocols, and its direct implications for pharmaceutical sciences.

The Structural Origins of Cation Exchange Capacity

The remarkable CEC of smectite clays is a direct consequence of their unique crystal structure. Smectites are composed of 2:1 layers, where a central octahedral sheet is sandwiched between two tetrahedral sheets.[6] The net negative charge on these layers, which gives rise to the CEC, primarily originates from a phenomenon known as isomorphous substitution .[8][9]

Isomorphous Substitution: The Source of Permanent Charge

During the formation of the clay mineral, cations of a lower positive charge can substitute for cations of a higher positive charge within the crystal lattice, without altering the overall structure.[8]

-

In the Tetrahedral Sheet: Aluminum (Al³⁺) can substitute for Silicon (Si⁴⁺).

-

In the Octahedral Sheet: Magnesium (Mg²⁺) or Iron (Fe²⁺) can substitute for Aluminum (Al³⁺).[6]

Each of these substitutions results in a localized deficit of positive charge, creating a net negative charge on the clay layer.[8][10] This charge is considered "permanent" as it is inherent to the mineral's structure and not dependent on external factors like pH.[9] To maintain electrical neutrality, this negative charge is balanced by the adsorption of hydrated cations (e.g., Na⁺, Ca²⁺, Mg²⁺, K⁺) in the interlayer space between the 2:1 layers.[4][10] These interlayer cations are not permanently fixed and can be readily exchanged with other cations present in the surrounding solution, giving the clay its "cation exchange" capacity.[5]

Visualizing the Smectite Structure and Cation Exchange

The following diagram illustrates the 2:1 layered structure of smectite clay, highlighting the location of isomorphous substitution and the presence of exchangeable cations in the interlayer space.

Caption: Workflow for the Ammonium Acetate CEC method.

The Barium Chloride (BaCl₂) Method

The Barium Chloride method is often preferred for determining the effective CEC (ECEC), which is the CEC at the native pH and ionic strength of the sample. [11][12]This can be more representative for certain applications than a method using a buffered solution.

A common approach involves saturating the clay with a BaCl₂ solution, followed by the addition of a known amount of a magnesium sulfate (MgSO₄) solution. [13]The barium on the exchange sites precipitates as barium sulfate (BaSO₄), and the magnesium that does not occupy the now-vacant exchange sites remains in solution. By measuring the final magnesium concentration, one can calculate how much was adsorbed by the clay, which corresponds to the CEC. [13] Considerations for Calcareous Samples: Standard BaCl₂ methods can be problematic for samples containing carbonates (calcite), as the solubility of calcite can interfere with the results. [14]Modified BaCl₂ methods have been developed to address this issue, for example, by pre-saturating the exchange solution with calcium carbonate. [14]

Applications in Pharmaceutical Sciences and Drug Development

The high CEC and large surface area of smectite clays make them highly valuable in pharmaceutical formulations. [1][2][7]

-

Drug Delivery Systems: Cationic drug molecules can be loaded onto the negatively charged clay layers via cation exchange. This interaction can be used to develop controlled-release systems, where the drug is gradually released from the clay carrier in the physiological environment. [1]* Bioavailability Enhancement: For poorly soluble drugs, adsorption onto the surface of smectite particles can lead to amorphization and an increased dissolution rate, thereby enhancing bioavailability. [15]* Excipients in Solid Dosage Forms: Smectites are used as binders and disintegrants in tablets. [1]Their swelling properties, linked to the hydration of interlayer cations, facilitate the rapid breakup of the tablet upon ingestion.

-

Stabilizers for Emulsions and Suspensions: The charged nature and high surface area of smectite particles allow them to stabilize liquid formulations. [1] The interaction between a cationic drug and smectite is a classic example of cation exchange. The drug cation (Drug⁺) displaces the native interlayer cations (e.g., Na⁺) to form a drug-clay complex. The strength of this interaction and the subsequent release rate depend on factors like the initial CEC of the clay, the charge and size of the drug molecule, and the ionic strength of the surrounding medium. [16]

Conclusion

The Cation Exchange Capacity is the defining characteristic of smectite clays, underpinning their unique physicochemical properties and widespread utility. For researchers and drug development professionals, a thorough grasp of the structural origins of CEC, the factors that influence it, and the rigorous methods for its measurement is paramount. This knowledge enables the rational selection and modification of smectite clays to serve as sophisticated excipients, creating more stable, effective, and innovative pharmaceutical formulations. The careful characterization of CEC is not merely a procedural step but a foundational element in harnessing the full potential of these versatile minerals.

References

-

FAO. (2022). Standard operating procedure for cation exchange capacity and exchangeable bases 1N ammonium acetate, pH 7.0 method. Rome. [Link]

-

Summit Fertilizers. Cation Exchange Capacity (CEC). [Link]

-

Geology Science. (2023). Smectite | Properties, Formation, Uses. [Link]

-

Ouhadi, V. R., & Yong, R. N. (2014). Development and Validation of the Modified Barium Chloride Method for CEC Measurement and Determination of Accurate Exchangeable Calcium Cation Concentration in Carbonated Clayey Soils. International Journal of Geotechnical Engineering. [Link]

-

FAO Knowledge Repository. (2022). Standard operating procedure for cation exchange capacity and exchangeable bases by 1N ammonium acetate, pH 7.0 method. [Link]

-

Pedigogy. Factors Affecting Cation Exchange Capacity (CEC) of Soil. [Link]

-

University of Massachusetts Amherst. Recommended Methods for Determining Soil Cation Exchange Capacity. [Link]

-

Ngouana, R. F., & Kalinichev, A. G. (2014). Structural Arrangements of Isomorphic Substitutions in Smectites: Molecular Simulation of the Swelling Properties, Interlayer Structure, and Dynamics of Hydrated Cs-Montmorillonite Revisited with New Clay Models. The Journal of Physical Chemistry C. [Link]

-

IUCr Journals. (2020). On the structural formula of smectites: a review and new data on the influence of exchangeable cations. [Link]

-

AESL. Calculation of Estimated Cation Exchange Capacity - 1N Ammonium Acetate Method. [Link]

-

Bodden, M. Clay minerals. [Link]

-

Bureau of Soils and Water Management. (2023). CATION EXCHANGE CAPACITY (AMMONIUM ACETATE METHOD, pH 7.0). [Link]

-

Learn Civil Engineering. (2025). Which Type of Clay Mineral Typically Has the Highest Cation Exchange Capacity?. [Link]

-

Kaufhold, S., et al. (2007). Smectites: the relationship between their properties and isomorphic substitution. Clay Minerals. [Link]

-

SoilQuality.org.au. Cations and Cation Exchange Capacity. [Link]

-

SFA ScholarWorks. (2021). Determination of the Cation Exchange Capacity in Smectite Clays. [Link]

-

Wikipedia. Smectite. [Link]

-

SFA ScholarWorks. (2006). Comparison of Methods for Measuring Cation Exchange Capacity in Clays. [Link]

-

Uddin, Md. (2017). Multifaceted role of clay minerals in pharmaceuticals. Materials Science and Technology. [Link]

-

Frontiers. (2019). Cation Exchange in Smectites as a New Approach to Mineral Carbonation. [Link]

-

Taylor & Francis Online. (2015). Multifaceted Role of Clay Minerals in Pharmaceuticals. [Link]

-

Ketterings, Q. M., et al. (2007). A Simple Method for Estimating Effective Cation Exchange Capacity, Cation Saturation Ratios, and Sulfur Across a Wide Range of Soils. Soil Science Society of America Journal. [Link]

-

Hossner, L. R., & Dixon, J. B. (1998). Factors affecting the ratio of cation exchange capacity to clay content in lignite overburden. Soil Science. [Link]

-

The James Hutton Institute. Cation Exchange Capacity - Clays and Minerals. [Link]

-

Howard, J. J., & Roy, D. M. (1985). Development of Layer Charge and Kinetics of Experimental Smectite Alteration. Clays and Clay Minerals. [Link]

-

Barshad, I. (1966). Factors Affecting Potassium Fixation and Cation Exchange Capacities of Soil Vermiculite Clays. Clays and Clay Minerals. [Link]

-

K-Plus, S., et al. (2010). Surface area and layer charge of smectite from CEC and EGME/H2O-retention measurements. Clays and Clay Minerals. [Link]

-

ResearchGate. (2022). Cation Exchange in Smectites as a New Approach to Mineral Carbonation. [Link]

-

SoilQuality.org.au. Cations and Cation Exchange Capacity - Qld. [Link]

-

Elsevier. (2016). Smectite as ciprofloxacin delivery system: Intercalation and temperature-controlled release properties. [Link]

-

Intertek Inform. (2011). Soil quality - Determination of effective cation exchange capacity and base saturation level using barium chloride solution (ISO 11260). [Link]

-

ResearchGate. (2014). A Proposed Modification to Barium Chloride Method for CEC Measurement of Calcareous Clayey Soils. [Link]

-

SciSpace. (2019). Multifunctional Clay in Pharmaceuticals. [Link]

-

USGS Publications Warehouse. (2003). Determination of layer-charge characteristics of smectites. [Link]

-

ResearchGate. (2007). (PDF) Layer charge of smectites: linking crystal structure with physical properties. [Link]

-

IMEKO. (2016). Surface charge properties of clays with emphasis on smectites. [Link]

-

ResearchGate. (2007). Influence of dispersion conditions of two pharmaceutical grade clays on their interaction with some tetracyclines. [Link]

-

NIH. (2021). Natural and Synthetic Clay Minerals in the Pharmaceutical and Biomedical Fields. [Link]

-

Morressier. (2018). Development of a new method for CEC determination of clays. [Link]

-

NIH. (2020). Clay-Based Pharmaceutical Formulations and Drug Delivery Systems. [Link]

Sources

- 1. vanderbiltminerals.com [vanderbiltminerals.com]

- 2. Multifaceted role of clay minerals in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

- 4. geologyscience.com [geologyscience.com]

- 5. Frontiers | Cation Exchange in Smectites as a New Approach to Mineral Carbonation [frontiersin.org]

- 6. Smectite - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. tropen [bodenkunde-projekte.hu-berlin.de]

- 9. Which Type of Clay Mineral Typically Has the Highest Cation Exchange Capacity? → Learn [pollution.sustainability-directory.com]

- 10. journals.iucr.org [journals.iucr.org]

- 11. udel.edu [udel.edu]

- 12. files.asianturfgrass.com [files.asianturfgrass.com]

- 13. intertekinform.com [intertekinform.com]

- 14. researchgate.net [researchgate.net]

- 15. Clay-Based Pharmaceutical Formulations and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Swelling Mechanism and Hydration Properties of Bentonite

Foreword for the Modern Scientist

To the researchers, scientists, and drug development professionals who hold this guide, you understand that true innovation lies not in simply using a material, but in mastering its fundamental principles. Bentonite, a clay as old as the volcanic ash from which it was born, presents a universe of possibilities driven by a deceptively simple interaction: its relationship with water. Its ability to swell and form stable gels is not magic; it is a predictable, quantifiable interplay of crystallography, surface chemistry, and thermodynamics.

This guide is structured to move beyond a superficial overview. We will deconstruct this compound to its molecular framework, build a robust understanding of its dual-swelling mechanism, and then equip you with the practical knowledge to characterize and harness these properties. The causality behind each phenomenon is emphasized, as it is this "why" that empowers you to troubleshoot formulations, design novel delivery systems, and push the boundaries of what is possible with this remarkable material.

Section 1: The Molecular Architecture of this compound: The Foundation of Functionality

This compound's properties are a direct consequence of its primary constituent mineral, montmorillonite. Montmorillonite is a member of the smectite group of phyllo-silicates, characterized by a 2:1 layered crystal structure.[1][2]

The 2:1 Phyllosilicate Layer

Each individual montmorillonite layer is a nano-scale sandwich, approximately 1 nanometer thick. It consists of two outer tetrahedral sheets of silica (SiO₄) fused to a central octahedral sheet of alumina (AlO₆) or magnesia (MgO₆).[3] This fundamental T-O-T (Tetrahedral-Octahedral-Tetrahedral) structure is the bedrock of this compound's behavior.

Isomorphic Substitution and the Origin of Charge

During the clay's geological formation, a phenomenon known as isomorphic substitution occurs. Within the crystal lattice, cations of a lower valence can substitute for cations of a higher valence without changing the overall structure. For example, Mg²⁺ may replace Al³⁺ in the octahedral sheet, or Al³⁺ may replace Si⁴⁺ in the tetrahedral sheet.[2] This substitution creates a net negative charge on the surface of the T-O-T layers.

This layer charge is not a surface artifact; it is a permanent, integral feature of the mineral.[2] To maintain electrical neutrality, this negative charge is balanced by the adsorption of hydrated cations—typically Na⁺, Ca²⁺, Mg²⁺, or K⁺—into the space between the layers, known as the "interlayer space."[2] These are the "exchangeable cations" that are critical to the swelling process.

Section 2: A Tale of Two Mechanisms: Crystalline and Osmotic Swelling

The swelling of this compound is not a single, monolithic event but a sophisticated, two-stage process.[4] Understanding the distinction between these two mechanisms is paramount for predicting and controlling this compound behavior in any application.

Stage 1: Crystalline Swelling (Surface Hydration)

When this compound first encounters water, the initial swelling is driven by the hydration of the clay surfaces and, more importantly, the interlayer exchangeable cations.[1] This process is known as crystalline swelling.

-

Driving Force: The primary driver is the energy released when water molecules arrange themselves around the exchangeable cations and bond to the clay's basal surfaces.[1]

-

Characteristics: This swelling is intracrystalline, meaning it occurs within the individual clay particles as water forces the T-O-T layers apart. It is a stepwise and limited process, typically resulting in the formation of one to four discrete layers of water molecules in the interlayer space.[4] The interlayer spacing increases from approximately 0.9 nm to a maximum of around 2 nm during this phase.[1]

-

Observation: Crystalline swelling is directly observable using X-Ray Diffraction (XRD), which measures the increase in the basal spacing (d₀₀₁) of the crystal lattice.[5][6]

Stage 2: Osmotic Swelling (Double-Layer Repulsion)

Once crystalline swelling is complete, a far more dramatic expansion can occur, particularly in sodium bentonites. This is osmotic swelling.[1][4]

-

Driving Force: This mechanism is triggered only when the concentration of cations in the interlayer is higher than in the surrounding bulk solution.[7] The system seeks equilibrium, creating a powerful osmotic pressure gradient that draws large volumes of water into the interlayer space to dilute the cation concentration.[1][7] This process can be conceptualized as the repulsion between the diffuse electrical double layers that form on the surfaces of adjacent clay particles.

-

Characteristics: Osmotic swelling is responsible for the massive increase in volume—up to 10-15 times the dry size—that is characteristic of high-quality sodium this compound.[8] The interlayer spacing can expand significantly, from 2 nm to over 13 nm, and in dilute solutions, the layers can delaminate completely.[1]

-

Cation Dependence: This type of swelling is highly dependent on the valence of the exchangeable cations. Monovalent cations like Na⁺ allow for extensive osmotic swelling, while divalent cations like Ca²⁺ tether the layers together, largely preventing this second stage.[1][4]

Section 3: Key Factors Influencing Hydration and Swelling

The magnitude and kinetics of this compound swelling are not intrinsic constants but are highly sensitive to a range of physicochemical parameters. An expert understanding of these factors is crucial for formulation success.